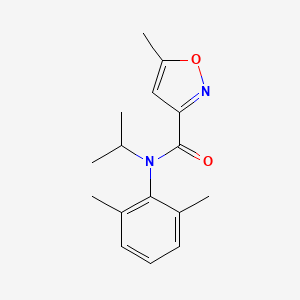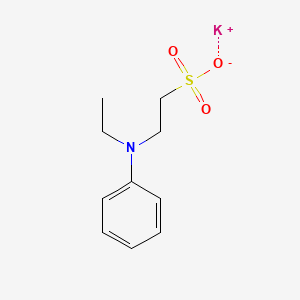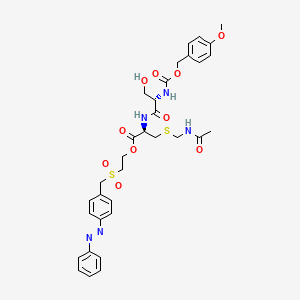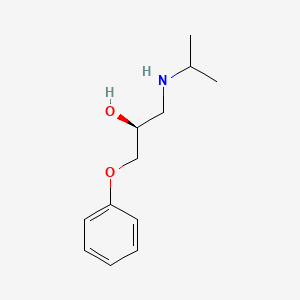
1,2,3,4-Tetrahydro-9-amino-7-chloro-1-acridinol maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maleato de 1,2,3,4-Tetrahidro-9-amino-7-cloro-1-acridinol: es un compuesto químico que pertenece a la clase de las acridinas. Se caracteriza por la presencia de un grupo amino en la posición 9 y un átomo de cloro en la posición 7 del anillo de acridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de maleato de 1,2,3,4-Tetrahidro-9-amino-7-cloro-1-acridinol típicamente implica los siguientes pasos:
Reacción de ciclización: El paso inicial implica la ciclización de precursores apropiados para formar el sistema de anillo de acridina.
Aminación: El grupo amino se introduce en la posición 9 mediante reacciones de aminación utilizando reactivos como amoníaco o aminas.
Hidrogenación: El paso final implica la hidrogenación del anillo de acridina para obtener el derivado tetrahidro.
Métodos de producción industrial
La producción industrial de maleato de 1,2,3,4-Tetrahidro-9-amino-7-cloro-1-acridinol implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso típicamente incluye:
Reactores de flujo continuo o por lotes: Estos reactores se utilizan para llevar a cabo las reacciones de ciclización, cloración y aminación en condiciones controladas.
Purificación: El producto crudo se purifica mediante técnicas como la recristalización, la cromatografía o la destilación para obtener el compuesto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El maleato de 1,2,3,4-Tetrahidro-9-amino-7-cloro-1-acridinol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados de quinona correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto a su forma completamente reducida.
Sustitución: El átomo de cloro en la posición 7 se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Se utilizan reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas o básicas.
Reducción: Las reacciones de hidrogenación utilizando catalizadores como paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4) son comunes.
Sustitución: Se utilizan nucleófilos como aminas, tioles o alcóxidos en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen:
Derivados de quinona: Formados mediante reacciones de oxidación.
Derivados completamente reducidos: Formados mediante reacciones de reducción.
Acridinas sustituidas: Formadas mediante reacciones de sustitución nucleofílica.
Aplicaciones Científicas De Investigación
El maleato de 1,2,3,4-Tetrahidro-9-amino-7-cloro-1-acridinol tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia su potencial como inhibidor de la acetilcolinesterasa, lo que podría ser útil en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer.
Biología: El compuesto se utiliza en estudios biológicos para comprender su interacción con diversas enzimas y receptores.
Aplicaciones industriales: Se utiliza como intermedio en la síntesis de otros compuestos químicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del maleato de 1,2,3,4-Tetrahidro-9-amino-7-cloro-1-acridinol implica:
Inhibición de la acetilcolinesterasa: El compuesto inhibe la enzima acetilcolinesterasa, lo que lleva a niveles elevados de acetilcolina en el cerebro.
Dianas moleculares: La diana molecular principal es la acetilcolinesterasa, pero también puede interactuar con otras enzimas y receptores involucrados en la neurotransmisión.
Vías involucradas: La inhibición de la acetilcolinesterasa afecta las vías colinérgicas, que son cruciales para la función cognitiva y la memoria.
Comparación Con Compuestos Similares
Compuestos similares
Tacrina: Otro derivado de acridina utilizado como inhibidor de la acetilcolinesterasa.
Donepezilo: Un inhibidor de la acetilcolinesterasa no acridina utilizado en el tratamiento de la enfermedad de Alzheimer.
Rivastigmina: Un inhibidor de la acetilcolinesterasa basado en carbamato.
Singularidad
El maleato de 1,2,3,4-Tetrahidro-9-amino-7-cloro-1-acridinol es único debido a su patrón de sustitución específico en el anillo de acridina, lo que puede conferir actividades biológicas y propiedades farmacocinéticas distintas en comparación con otros inhibidores de la acetilcolinesterasa.
Propiedades
Número CAS |
104675-52-7 |
|---|---|
Fórmula molecular |
C17H17ClN2O5 |
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
9-amino-7-chloro-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C13H13ClN2O.C4H4O4/c14-7-4-5-9-8(6-7)13(15)12-10(16-9)2-1-3-11(12)17;5-3(6)1-2-4(7)8/h4-6,11,17H,1-3H2,(H2,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
GRKHDFCVGRBUCB-BTJKTKAUSA-N |
SMILES isomérico |
C1CC(C2=C(C3=C(C=CC(=C3)Cl)N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C1CC(C2=C(C3=C(C=CC(=C3)Cl)N=C2C1)N)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)






![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)

